Vinyl benzoate
Overview
Description
Vinyl benzoate is a chemical compound that has been studied for its potential in various applications, including polymerization and copolymerization processes. It is known for its ability to form polymers with distinct properties, which can be influenced by factors such as the kinetics of polymerization and the presence of solvents or other monomers .
Synthesis Analysis
The synthesis of vinyl benzoate can be achieved through different methods. One approach is the transesterification of vinyl acetate with benzoic acid, catalyzed by a carbon-supported palladium catalyst. This method has been shown to be eco-friendly and efficient, providing high yields of vinyl benzoate with good purity under optimized conditions . Another synthesis route involves the use of DBU-mediated CO2-fixation reactions of carbonates and benzoates, which can also contribute to CO2 recycling processes .
Molecular Structure Analysis
The molecular structure of vinyl benzoate influences its reactivity and the properties of the resulting polymers. Studies have shown that the microstructure of copolymers involving vinyl benzoate, such as those with vinylidene cyanide, can exhibit varying degrees of piezoelectricity based on their compositional sequence distribution and tacticity .
Chemical Reactions Analysis
Vinyl benzoate participates in various chemical reactions, including polymerization and copolymerization. The kinetics of its polymerization are influenced by factors such as initiator concentration, monomer concentration, and temperature. The reactivity and polarity of the double bond in vinyl benzoate have been characterized, and the compound has been used in copolymerization experiments with other monomers like vinyl acetate and N-vinyl pyrrolidone . Additionally, vinyl benzoate can undergo vinyl interchange reactions to form substituted benzoates .
Physical and Chemical Properties Analysis
The physical and chemical properties of vinyl benzoate and its polymers are of significant interest. For instance, the polymerization of vinyl benzoate can lead to branching and cross-linking, which are influenced by the addition of free radicals to the benzoate nucleus . The intrinsic viscosities and glass transition temperatures of polymers derived from vinyl benzoate have been measured, providing insights into their potential applications . Furthermore, the photocatalytic properties of materials synthesized from vinyl benzoate derivatives, such as covalent organic frameworks, have been explored, demonstrating their potential in light absorption, emission, and charge-transfer properties .
Scientific Research Applications
Poly(Vinyl Alcohol) in Water Treatment and Membrane Science
Poly(vinyl alcohol) (PVA) showcases its hydrophilic nature making it an excellent material for water treatment applications. Its chemical and thermal resistance, coupled with a high anti-fouling potential and significant water permeability, are essential traits for its use in membrane-based water purification processes. The challenge lies in crosslinking PVA adequately to ensure contaminant retention and minimize compaction under pressure, without significantly sacrificing its hydrophilic properties. Crosslinking agents like glutaraldehyde have shown effectiveness, but the quest for the ideal crosslinker continues to ensure the balance between mechanical strength and hydrophilicity is maintained (Bolto, Tran, Hoang, & Xie, 2009).
Radiation Synthesis of Copolymeric Hydrogels for Adsorption and Separation
Recent advancements in radiation synthesis have introduced hydrogels with diprotic acid moieties, exhibiting stimuli-responsive behaviors. These novel materials, derived from vinyl monomers, can efficiently adsorb biomolecules, dyes, and metal ions, offering a versatile solution for separation processes in aqueous media. Their potential in drug release mechanisms, due to their responsive nature to environmental pH, highlights the innovative applications of vinyl derivative polymers in creating more efficient and targeted separation and delivery systems (Güven, Şen, Karadağ, & Saraydın, 1999).
Vinyl Chloride Monomer Production Catalyzed by Gold
In the context of environmental sustainability and industrial safety, the use of gold as a catalyst for the acetylene hydrochlorination reaction represents a significant shift from the hazardous mercury-based processes traditionally employed in PVC production. This change not only reduces the environmental impact but also offers a more selective and potentially safer alternative for producing vinyl chloride monomer, the precursor to PVC. The commercialization of gold-catalyzed processes marks a pivotal development in the chemical industry's efforts to minimize toxic exposures and environmental contamination (Davies, Miedziak, Brett, & Hutchings, 2016).
Biomedical Applications of Modified Poly(Vinyl Chloride)
The modification of poly(vinyl chloride) (PVC) has been extensively researched to enhance its biocompatibility for various medical applications. Techniques such as blending, grafting, and plasma treatment have been developed to modify the surface properties of PVC, making it suitable for use in medical devices. These modifications aim to reduce the adverse effects associated with PVC while maintaining its beneficial properties, such as durability and flexibility. The success of these techniques highlights the potential of modified PVC in the biomedical field, offering safer and more effective materials for medical applications (Singh & Agrawal, 1992).
Safety And Hazards
Vinyl benzoate is a combustible liquid and may cause an allergic skin reaction . It is advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to keep it away from heat/sparks/open flames/hot surfaces . It is also recommended to wear protective gloves/protective clothing/eye protection/face protection .
Future Directions
Vinyl benzoate has potential for use in the production of eco-friendly alternatives to toxic and harmful conventional polyurethanes employed in adhesive and coating applications . Future research directions to overcome the slow curing process should explore the utilization of cyclic carbonates that can be more easily aminolyzed at room temperature .
properties
IUPAC Name |
ethenyl benzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8O2/c1-2-11-9(10)8-6-4-3-5-7-8/h2-7H,1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KOZCZZVUFDCZGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=COC(=O)C1=CC=CC=C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
24991-32-0 | |
Record name | Benzoic acid, ethenyl ester, homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=24991-32-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID50227700 | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
148.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Vinyl benzoate | |
CAS RN |
769-78-8 | |
Record name | Vinyl benzoate | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=769-78-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Vinyl benzoate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000769788 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Vinyl benzoate | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2296 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Vinyl benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50227700 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Vinyl benzoate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.104 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | VINYL BENZOATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F1E7C1GGKU | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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